7-(Trifluoromethoxy)chroman-4-amine is a compound that falls under the category of chroman derivatives, which are known for their diverse biological activities. This specific compound features a trifluoromethoxy group, which significantly influences its chemical properties and potential applications in medicinal chemistry. The compound is primarily utilized in research related to pharmaceuticals, particularly as a potential therapeutic agent due to its unique structural characteristics.
7-(Trifluoromethoxy)chroman-4-amine can be sourced from various chemical suppliers and is classified as an amine derivative of chroman. It is also recognized by its Chemical Abstracts Service (CAS) number 191608-40-9. This compound is part of a broader class of chroman compounds that have been studied for their antioxidant and anticancer properties .
The synthesis of 7-(trifluoromethoxy)chroman-4-amine typically involves several key steps:
For large-scale production, optimization of these synthetic routes is essential. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and yield, alongside the use of catalysts.
The molecular formula for 7-(trifluoromethoxy)chroman-4-amine is , with a molecular weight of approximately 233.19 g/mol. The structure includes a chroman ring with a trifluoromethoxy substituent at the 7-position and an amine group at the 4-position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (4R)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI Key | DDCZLPCCTJEGSL-SSDOTTSWSA-N |
Canonical SMILES | C1COC2=C(C1N)C=CC=C2OC(F)(F)F |
This detailed structural information aids in understanding the compound's reactivity and interaction with biological targets .
7-(Trifluoromethoxy)chroman-4-amine can undergo various chemical reactions:
The reactions typically involve common reagents like halogens for substitution and various oxidizing or reducing agents depending on the desired transformation .
The mechanism of action for 7-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets within biological systems. The presence of the trifluoromethoxy group enhances its binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition or activation of signaling pathways, making it a candidate for therapeutic applications .
7-(Trifluoromethoxy)chroman-4-amine appears as a powder or liquid, depending on its form and purity level.
The compound exhibits notable stability under standard conditions but may react under specific circumstances due to its functional groups. Its solubility and reactivity can vary based on environmental factors such as pH and temperature .
7-(Trifluoromethoxy)chroman-4-amine has potential applications in several scientific fields:
Introduction to the Target Compound7-(Trifluoromethoxy)chroman-4-amine (CAS 890840-27-4, MW 233.19 g/mol) is a chiral amine featuring a benzopyran scaffold substituted with a trifluoromethoxy group (–OCF₃) at the C7 position. The compound’s SMILES (NC₁CCOC₂=C₁C=C(OC(F)(F)F)C=C₂) reveals its fused heterocyclic structure, where the 4-amine group enables diverse functionalization. This structural complexity necessitates sophisticated synthetic approaches to address challenges such as regioselective trifluoromethoxy installation, chiral center control, and green process optimization [2] [9].
The synthesis of 7-(trifluoromethoxy)chroman-4-amine requires sequential construction of the chroman core followed by late-stage introduction of the trifluoromethoxy group. Key strategies include:
Chroman-4-one Intermediate Synthesis:The chroman ring system is typically assembled via acid-catalyzed cyclization of 2-(allyloxy)benzaldehyde derivatives or intramolecular oxa-Michael addition of ortho-hydroxyaryl enones. For trifluoromethoxy-containing analogs, electrophilic trifluoromethoxylation employs reagents like TMSCF₃/oxidants or trifluoromethyl aryl sulfonates (e.g., Togni’s reagent). Yields for trifluoromethoxy installation rarely exceed 60% due to competing side reactions and the steric hindrance imposed by the chroman scaffold [7].
Ketone-to-Amine Conversion:The chroman-4-one intermediate undergoes reductive amination using ammonium acetate and NaBH₃CN in methanol, achieving 70–85% yield. Alternatively, Leuckart-Wallach reactions with formamide afford the amine but with reduced enantiopurity [7] [9].
Table 1: Representative Multi-Step Synthesis of Chroman-4-amines
Step | Reaction Type | Key Reagents/Conditions | Yield | Regiochemical Challenge |
---|---|---|---|---|
1 | Chroman Ring Formation | DIPA, ethanol, MW, 160–170°C | 17–88% | Control of trans/cis isomerism |
2 | Trifluoromethoxy Installation | TMSCF₃, Cu(OAc)₂, DMF, 80°C | 45–60% | Competing ortho/meta substitution |
3 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt | 70–85% | Epimerization at C4 |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6